2-((4-Fluorophenyl)thio)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone
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Overview
Description
2-((4-Fluorophenyl)thio)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone is an organic compound characterized by the presence of a fluorophenyl group, a thioether linkage, and a pyrrolidine ring substituted with a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Fluorophenyl)thio)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone typically involves multiple steps:
Formation of the Thioether Linkage: The initial step involves the nucleophilic substitution of 4-fluorothiophenol with an appropriate electrophile, such as an alkyl halide, to form the thioether linkage.
Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized via a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced through sulfonylation, typically using reagents like methanesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents or halogens under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 2-((4-Fluorophenyl)thio)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology and Medicine
This compound may exhibit biological activity, making it a candidate for drug development. Its structure suggests potential interactions with biological targets, which could be explored for therapeutic applications.
Industry
In the industrial context, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((4-Fluorophenyl)thio)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone would depend on its specific biological target. Generally, the compound could interact with enzymes or receptors, modulating their activity. The fluorophenyl group might enhance binding affinity through hydrophobic interactions, while the thioether and pyrrolidine moieties could participate in hydrogen bonding or other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
2-((4-Chlorophenyl)thio)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone: Similar structure with a chlorine atom instead of fluorine.
2-((4-Methylphenyl)thio)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone: Contains a methyl group instead of fluorine.
2-((4-Bromophenyl)thio)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone: Bromine atom replaces fluorine.
Uniqueness
The presence of the fluorine atom in 2-((4-Fluorophenyl)thio)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone can significantly influence its chemical reactivity and biological activity. Fluorine’s high electronegativity and small size can enhance the compound’s stability and its ability to interact with biological targets, potentially leading to unique pharmacological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-(3-methylsulfonylpyrrolidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO3S2/c1-20(17,18)12-6-7-15(8-12)13(16)9-19-11-4-2-10(14)3-5-11/h2-5,12H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGBRUJINPKHPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)C(=O)CSC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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